Bis(tricyclohexylphosphine)palladium(0)

Vue d'ensemble

Description

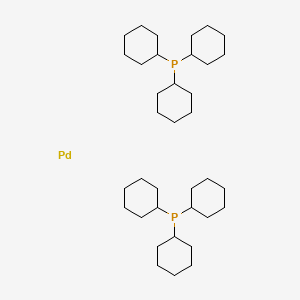

Bis(tricyclohexylphosphine)palladium(0), or Pd(PtBu3)2, is an organometallic compound that has been used as a catalyst in a variety of synthetic organic reactions. It is a homogeneous catalyst, meaning that it is soluble in the reaction medium and does not require a separate support material. Pd(PtBu3)2 has been used in a variety of applications, including the synthesis of natural products, the development of new synthetic methodologies, and the production of pharmaceuticals.

Applications De Recherche Scientifique

Précatalyseur en synthèse organique

Bis(tricyclohexylphosphine)palladium(0) est un précatalyseur général au palladium qui peut être utilisé pour catalyser diverses réactions en synthèse organique . C'est une matière première et un intermédiaire important utilisés en synthèse organique .

Thioestérification des alcynes

Ce composé peut être utilisé pour catalyser la thioestérification des alcynes . Cette réaction est importante dans la synthèse de divers composés organiques.

Alumination des arènes non activés

Bis(tricyclohexylphosphine)palladium(0) peut être utilisé pour catalyser l'alumination des arènes non activés . C'est une réaction utile dans le domaine de la chimie organométallique.

Polycondensation d'arylation directe

Ce composé est également utilisé dans la polycondensation d'arylation directe . Cette réaction est cruciale dans la synthèse des polymères conjugués, qui ont des applications dans le domaine de l'électronique.

Arylation intramoléculaire d'alcanes

Bis(tricyclohexylphosphine)palladium(0) peut catalyser l'arylation intramoléculaire d'alcanes adjacents aux amides et aux sulfonamides . Cette réaction est utile dans la synthèse de molécules organiques complexes.

Réactions de couplage croisé

Ce composé est utilisé dans diverses réactions de couplage croisé telles que la réaction de couplage de Buchwald-Hartwig, la réaction de Heck, le couplage de Hiyama, le couplage de Negishi, le couplage de Sonogashira, le couplage de Stille et le couplage de Suzuki-Miyaura .

Produits pharmaceutiques et agrochimiques

Bis(tricyclohexylphosphine)palladium(0) est utilisé dans la synthèse de produits pharmaceutiques et agrochimiques . Il joue un rôle crucial dans le développement de nouveaux médicaments et produits agricoles.

Fabrication de LED

Les composés organométalliques tels que Bis(tricyclohexylphosphine)palladium(0) ont des applications dans la fabrication de LED . Ils sont utilisés dans le dépôt de couches minces, qui sont des composants cruciaux des LED.

Safety and Hazards

Bis(tricyclohexylphosphine)palladium(0) is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area .

Mécanisme D'action

Target of Action

Bis(tricyclohexylphosphine)Palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It is primarily used in various chemical reactions as a catalyst . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction . It acts as a catalyst, reducing the activation energy required for the reaction and thereby increasing the rate of the reaction .

Biochemical Pathways

Bis(tricyclohexylphosphine)Palladium(0) is involved in various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The result of the action of Bis(tricyclohexylphosphine)Palladium(0) is the successful completion of the chemical reactions it catalyzes . By reducing the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Action Environment

The action of Bis(tricyclohexylphosphine)Palladium(0) can be influenced by various environmental factors. For instance, it is sensitive to air , and its storage temperature is typically 2-8°C . These factors can influence the compound’s stability and efficacy as a catalyst .

Analyse Biochimique

Biochemical Properties

Bis(tricyclohexylphosphine)palladium(0) plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with these biomolecules is primarily through coordination with palladium, which acts as a central metal ion, forming complexes that enhance the reactivity of the substrates involved in the reactions .

Cellular Effects

The effects of Bis(tricyclohexylphosphine)palladium(0) on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular growth, differentiation, and apoptosis . Additionally, Bis(tricyclohexylphosphine)palladium(0) can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Bis(tricyclohexylphosphine)palladium(0) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with ligands, forming complexes that can either activate or inhibit enzymes involved in various biochemical pathways . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable complexes with biomolecules is key to its effectiveness as a catalyst in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tricyclohexylphosphine)palladium(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tricyclohexylphosphine)palladium(0) remains stable under specific storage conditions but can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Bis(tricyclohexylphosphine)palladium(0) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at elevated concentrations .

Metabolic Pathways

Bis(tricyclohexylphosphine)palladium(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . These interactions are essential for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Bis(tricyclohexylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its overall impact on cellular function .

Propriétés

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?

A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.

Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?

A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.

Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?

A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.